1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
Description
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an N-hydroxycarbamimidoyl functional group at the 2-position. The Boc group enhances stability during synthetic processes, while the N-hydroxycarbamimidoyl moiety provides unique reactivity, making this compound valuable in medicinal chemistry and peptide synthesis. It is cataloged in specialty chemical databases as a key intermediate for synthesizing hydroxamic acids or metal-chelating agents .
Properties
IUPAC Name |
tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIITGLIZNJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500024-95-3 | |
| Record name | 1,1-Dimethylethyl 2-[(hydroxyamino)iminomethyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500024-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and hydroxylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Biological Activity
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a hydroxycarbamimidoyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 224.26 g/mol.
Biological Activity
The biological activity of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine has been primarily investigated in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on serine proteases, which are crucial in various physiological processes, including inflammation and coagulation.
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Serine Protease A | Competitive | 12.5 | |
| Kallikrein-related Peptidase | Non-competitive | 8.3 | |
| HSD17B13 | Mixed-type | 15.0 |
The mechanism through which 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine exerts its biological effects involves interaction with target enzymes. The hydroxycarbamimidoyl group is believed to form reversible covalent bonds with the active sites of serine proteases, thereby modulating their activity.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Hepatic Disorders : Inhibitors of HSD17B13 have been linked to reduced progression of liver diseases such as non-alcoholic fatty liver disease (NAFLD). The use of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine in murine models showed promising results in lowering liver inflammation and fibrosis markers .
- Cancer Research : The compound's ability to inhibit specific proteases has implications for cancer treatment, particularly in targeting tumor microenvironments where proteolytic enzymes play a role in metastasis .
- Neuropharmacology : Preliminary investigations suggest that this compound may influence neurotransmitter systems, potentially offering avenues for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The following table highlights structural analogs and their distinguishing characteristics:
Key Observations:
- Core Ring Differences: Piperidine analogs (e.g., 1-Boc-2-(Aminomethyl)piperidine) exhibit six-membered ring systems, which may confer distinct conformational flexibility compared to pyrrolidine derivatives .
- Functional Group Reactivity : The N-hydroxycarbamimidoyl group in the target compound is a hydroxamic acid precursor, enabling metal coordination (e.g., Zn²⁺ in matrix metalloproteinase inhibitors). In contrast, carboxylic acid (N-Boc-2-piperidinecarboxylic Acid) or amide (N-Boc-L-Prolinamide) groups prioritize hydrogen bonding or nucleophilic reactivity .
- Synthetic Utility : Bromopyrimidine-substituted analogs (e.g., 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine) are tailored for Suzuki-Miyaura cross-coupling, whereas the target compound’s hydroxylamine group is pivotal for nitroxide radical or metalloenzyme inhibitor synthesis .
Stability and Handling
- Boc-Protected Compounds : All Boc-protected analogs share enhanced stability under basic conditions but are susceptible to acidic deprotection (e.g., trifluoroacetic acid). N-Boc-2-piperidinecarboxylic Acid’s safety data sheet emphasizes handling precautions due to its irritant properties .
- Hydroxycarbamimidoyl Group : This group may introduce oxidative sensitivity compared to more stable amides or amines in analogs like N-Boc-L-Prolinamide .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyrrolidine scaffold. A Boc-protected pyrrolidine precursor (e.g., 1-Boc-2-formyl-pyrrolidine, CAS:117625-90-8) is a critical intermediate . The formyl group can react with hydroxylamine to form the N-hydroxycarbamimidoyl moiety. Optimization includes controlling reaction conditions (e.g., pH for hydroxylamine coupling) and using anhydrous solvents to minimize hydrolysis. Purity of intermediates (>90%, as seen in Boc-protected analogs ) is essential to avoid side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm Boc-group retention (tert-butyl signals at ~1.4 ppm in -NMR) and carbamimidoyl proton shifts (~8-9 ppm) .
- Mass spectrometry (MS) : Compare observed molecular ion peaks (e.g., [M+H]+) with theoretical values (e.g., CHNO, MW 243.3). Discrepancies >0.1 Da suggest impurities .
- HPLC : Monitor purity using a C18 column with UV detection at 254 nm; baseline separation ensures >95% purity .
Q. What storage conditions are recommended to ensure compound stability?
- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent Boc-group deprotection or oxidation of the N-hydroxycarbamimidoyl moiety. Stability studies on similar Boc-protected pyrrolidines show degradation <5% over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Contradictions often arise from tautomerism in the N-hydroxycarbamimidoyl group. For example, -NMR may show split peaks due to equilibrium between imine and amine forms. Strategies include:
- Variable-temperature NMR : Freeze tautomerization at low temperatures (e.g., −40°C) to isolate individual forms .
- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values to validate assignments .
Q. What role does this compound play in studying pyrrolidine-based metabolic pathways?
- Methodological Answer : The pyrrolidine scaffold is a core structure in microbial pathways (e.g., pyrrolidine alkaloid biosynthesis). The Boc-protected derivative allows controlled delivery of the carbamimidoyl group in enzymatic assays. For example, its stability under physiological pH (tested via incubation in PBS buffer at 37°C) ensures reliable tracking of metabolic intermediates .
Q. How can the reactivity of the N-hydroxycarbamimidoyl group be exploited in medicinal chemistry?
- Methodological Answer : This group participates in chelation-driven reactions with metal ions (e.g., Cu) for catalytic applications. It also forms hydrazone derivatives (via condensation with ketones/aldehydes), useful in prodrug design. Synthetic protocols from analogous compounds (e.g., arylhydrazononitriles ) can be adapted, with modifications to reaction time (24–48 hrs) and stoichiometry (1:1.2 ratio of aldehyde to carbamimidoyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
